2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a bromine atom and a boronate ester group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form carbon-carbon bonds efficiently.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used in borylation reactions .
Mode of Action
Based on its structural similarity to other boronic esters, it is likely to participate in borylation reactions . In these reactions, the boron atom in the compound can form a covalent bond with a carbon atom in another molecule, typically at a benzylic or aromatic position .
Biochemical Pathways
Boronic esters like this compound are often used in suzuki-miyaura cross-coupling reactions . These reactions are a type of palladium-catalyzed carbon-carbon bond-forming reaction, which are crucial in the synthesis of various organic compounds .
Result of Action
As a boronic ester, it is likely to be involved in the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature, preferably in a cool and dark place . This suggests that exposure to heat or light might affect its stability. Furthermore, the compound’s reactivity in chemical reactions (such as borylation or Suzuki-Miyaura cross-coupling) can be influenced by the presence of catalysts, the pH of the environment, and the temperature of the reaction .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound interacts with palladium catalysts to facilitate the coupling of boronic acids with halides, leading to the formation of biaryl compounds. The interaction between this compound and palladium catalysts is crucial for the efficiency of these reactions, as it enhances the reactivity and selectivity of the coupling process .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role in facilitating the synthesis of biologically active molecules suggests that it may influence cell function indirectly. By enabling the synthesis of compounds that can modulate cell signaling pathways, gene expression, and cellular metabolism, this compound indirectly impacts cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with palladium catalysts. The compound forms a complex with the palladium catalyst, which then facilitates the transfer of the boronic acid group to the halide, resulting in the formation of a new carbon-carbon bond. This mechanism is essential for the efficiency of Suzuki-Miyaura cross-coupling reactions, as it ensures the selective formation of biaryl compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors that influence its effectiveness. The compound is generally stable under standard storage conditions, but its reactivity can be affected by prolonged exposure to moisture and air. Over time, the compound may degrade, leading to a decrease in its efficiency in cross-coupling reactions. Long-term studies on the effects of this compound on cellular function are limited, but its role in facilitating the synthesis of biologically active molecules suggests potential long-term impacts .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. As with many chemical compounds, it is likely that higher doses may lead to toxic or adverse effects. Understanding the threshold effects and potential toxicity of this compound at various dosages is crucial for its safe and effective use in biochemical research .
Metabolic Pathways
The involvement of this compound in metabolic pathways is primarily related to its role in facilitating the synthesis of biologically active molecules. The compound interacts with palladium catalysts to enable the formation of carbon-carbon bonds, which are essential for the synthesis of various metabolites. The specific enzymes and cofactors involved in these reactions are dependent on the nature of the substrates and the desired products .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Its role in facilitating the synthesis of biologically active molecules suggests that it may be transported and distributed in a manner similar to other small organic molecules. The compound may interact with transporters or binding proteins that influence its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is not extensively studied. Its role in facilitating biochemical reactions suggests that it may be localized in specific cellular compartments where these reactions occur. The compound may be directed to these compartments through targeting signals or post-translational modifications that influence its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-bromo-4-chloropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and improve efficiency.
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: The boronate ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxide derivatives or reduction to remove the bromine atom.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronate ester group.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used solvents.
Major Products:
Aryl or Vinyl Derivatives: Formed through cross-coupling reactions.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is widely used in scientific research due to its versatility in organic synthesis. It is employed in:
Chemistry: As a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Biology: In the development of bioactive compounds and molecular probes.
Medicine: As an intermediate in the synthesis of potential therapeutic agents.
Industry: In the production of advanced materials and polymers.
Comparison with Similar Compounds
- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Uniqueness: 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to its combination of a bromine atom and a boronate ester group on a pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BBrNO2/c1-10(2)11(3,4)16-12(15-10)8-5-6-14-9(13)7-8/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVRUHXWNFMWQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BBrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476680 | |
Record name | 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00476680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
458532-82-6 | |
Record name | 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00476680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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